1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-27-19-5-3-2-4-18(19)24-7-9-25(10-8-24)21(26)15-12-17(22)20(23-13-15)29-16-6-11-28-14-16/h2-5,12-13,16H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOVUHQRJZEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving chlorination and etherification.
Coupling with Piperazine: The pyridine derivative is then coupled with 4-(2-methoxyphenyl)piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Overview
The 4-(2-methoxyphenyl)piperazine moiety is a recurring motif in neuroactive compounds. Key analogs and their substituents are compared below:
Key Structural Differences and Implications
Pyridine-3-Carbonyl vs. Phenoxyalkyl Chains (HBK Series): The target compound’s pyridine-carbonyl group may improve metabolic stability compared to HBK’s ether-linked phenoxy chains. The latter’s bulkier substituents likely enhance blood-brain barrier penetration but reduce solubility . Activity: HBK analogs exhibit anxiolytic/antidepressant effects, while the pyridine-carbonyl group in the target compound could favor dopaminergic interactions (e.g., D2/D3 receptors) .
Oxolan-3-yloxy vs. Benzisoxazole () :
- The oxolan group’s ether linkage contrasts with the benzisoxazole’s fused heterocycle. Benzisoxazole derivatives show potent analgesia (ED50 = 0.8–5.2 mg/kg), suggesting that electron-deficient aromatic systems enhance analgesic potency .
Piperazine Substituent Variations :
- Imide Derivatives () : Substituents like cyclohexanedicarboxyimido increase 5-HT1A affinity (IC50 ~15 nM) via hydrogen bonding. The target’s pyridine-carbonyl may mimic this effect .
- Tricyclic Amines () : Bulky tricyclic groups (e.g., adamantane) improve 5-HT1A selectivity but reduce dopamine receptor interactions compared to the target’s simpler pyridine-carbonyl .
Research Findings and Trends
- Receptor Selectivity : Piperazine derivatives with flexible alkyl chains (e.g., HBK-14) show broader receptor profiles (5-HT1A/5-HT7/α1-adrenergic), while rigid substituents (e.g., tricyclic amines) favor 5-HT1A specificity .
- Pharmacokinetics : Polar groups (e.g., oxolan-3-yloxy) may enhance aqueous solubility but reduce CNS penetration compared to lipophilic analogs like HBK-15 .
Biological Activity
The compound 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a novel piperazine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various receptors, its pharmacological effects, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into two primary components:
- Pyridine moiety : Contributes to receptor binding and biological activity.
- Piperazine ring : Known for its role in various pharmacological properties.
1. Serotonergic Receptor Affinity
Research indicates that derivatives of piperazine, including this compound, exhibit significant affinity towards serotonergic receptors, particularly:
- 5-HT1A
- 5-HT6
- 5-HT7
A study highlighted that several synthesized derivatives showed promising antidepressant-like activity, with a specific focus on their binding affinities. For instance, compounds demonstrated Ki values of less than 1 nM for the 5-HT1A receptor, indicating strong binding potential .
2. Antidepressant-like Effects
In vivo evaluations have shown that the compound exhibits antidepressant-like effects in animal models. The tail suspension test and locomotor activity assessments revealed that at a dosage of 2.5 mg/kg, the compound produced effects stronger than traditional antidepressants like imipramine .
3. Neurotoxicity and Safety Profile
While evaluating the safety profile, neurotoxicity was assessed using the rotarod test. The threshold for toxicity was observed at approximately 53.2 mg/kg, which suggests a relatively safe margin for therapeutic use .
Table 1: Summary of Biological Activities
4. Oxidative Stress Protection
The compound may also possess antioxidative properties. A related study on piperazine derivatives found that certain compounds effectively protected neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂) . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
